Sirius Rose BB

Description

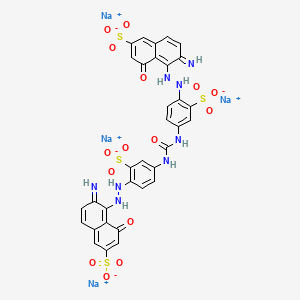

Structure

2D Structure

Properties

IUPAC Name |

tetrasodium;6-imino-5-[2-[4-[[4-[2-(2-imino-8-oxo-6-sulfonatonaphthalen-1-yl)hydrazinyl]-3-sulfonatophenyl]carbamoylamino]-2-sulfonatophenyl]hydrazinyl]-4-oxonaphthalene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26N8O15S4.4Na/c34-21-5-1-15-9-19(57(45,46)47)13-25(42)29(15)31(21)40-38-23-7-3-17(11-27(23)59(51,52)53)36-33(44)37-18-4-8-24(28(12-18)60(54,55)56)39-41-32-22(35)6-2-16-10-20(58(48,49)50)14-26(43)30(16)32;;;;/h1-14,34-35,38-41H,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXBERQNXDEVGB-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)C(=C2C1=CC(=CC2=O)S(=O)(=O)[O-])NNC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)NNC5=C6C(=CC(=CC6=O)S(=O)(=O)[O-])C=CC5=N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H22N8Na4O15S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Synthetic Organic Dyes and Textile Colorants

Sirius Rose BB belongs to the extensive class of synthetic organic dyes, which are characterized by the presence of at least one azo bond (–N=N–) connected to aromatic rings. nih.gov Azo dyes are the most widely used class of colorants in the textile industry, accounting for approximately 70% of the world's dyestuff market. nih.gov These dyes are favored for their vibrant colors, cost-effectiveness, and good fastness properties.

As a diazo dye, this compound contains two azo groups in its molecular structure. This structural feature is common among many commercial textile dyes and contributes to their stability and resistance to fading. nih.gov However, this stability also makes them recalcitrant to degradation in conventional wastewater treatment processes. nih.govdntb.gov.ua The release of these dyes into aquatic ecosystems is a significant environmental concern due to their potential toxicity and the coloration of water bodies, which can impede light penetration and affect aquatic life. nih.gov

Significance of Diazo Dye Sirius Rose Bb As a Model Azo Dye in Environmental and Chemical Research

The widespread use of azo dyes like Sirius Rose BB and their persistence in the environment has led to extensive research on their degradation and removal from textile effluents. nih.gov this compound is frequently selected as a model compound in these studies for several reasons:

Representative Structure: Its diazo structure is typical of many dyes used in the textile industry, making research findings on its degradation applicable to a broader range of similar pollutants.

Recalcitrance: The dye's resistance to conventional treatment methods makes it an ideal candidate for developing and testing new and more effective remediation technologies. nih.govdntb.gov.ua

Analytical Tractability: Its distinct color allows for straightforward monitoring of decolorization processes using spectrophotometric methods. nih.gov

Research has demonstrated that the azo bonds and sulfonate groups present in dyes like this compound are considered xenobiotic, contributing to their recalcitrant nature. nih.gov Furthermore, there are concerns that some azo dyes or their breakdown products could be mutagenic or carcinogenic. nih.gov

Overview of Current Research Trajectories on Diazo Dye Sirius Rose Bb

Spectroscopic Techniques in the Analysis of Diazo Dye this compound

Spectroscopic methods are fundamental in the study of dye degradation, offering real-time monitoring, quantification, and structural information about the parent compound and its derivatives.

UV/Visible Spectrophotometry for Reaction Monitoring and Quantification

UV/Visible spectrophotometry is a primary technique for monitoring the decolorization of this compound. The intensity of the color of the dye solution is directly proportional to its concentration, a relationship described by the Beer-Lambert law. The decolorization process, often carried out using enzymatic systems like laccase, can be tracked by measuring the decrease in absorbance at the dye's maximum absorption wavelength (λmax).

In a study optimizing the decolorization of this compound using a laccase-1-hydroxybenzotriazole (HBT) system, Response Surface Methodology (RSM) was employed to evaluate the effects of several variables on the decolorization yield. nih.gov The decolorization was monitored by measuring the absorbance of the solution in the visible spectrum. This approach allows for the efficient quantification of the dye removal under different experimental conditions. The optimal conditions found for maximal decolorization highlight the utility of this technique in process optimization. nih.gov For instance, one study achieved approximately 99.5% decolorization of this compound in 150 minutes under optimized conditions. nih.gov

Spectrophotometric data for this compound in 1% acetic acid (1 mg/100 ml) shows a characteristic absorption peak in the visible range, which is used for its quantification. researchgate.net

Table 1: Optimized Parameters for this compound Decolorization Monitored by UV/Visible Spectrophotometry nih.gov

| Parameter | Optimized Value |

|---|---|

| pH | 3.0 |

| Temperature | 45 °C |

| Laccase Concentration | 0.1 U/mL |

| HBT Concentration | 0.5 mM |

| Dye Concentration | 60 mg/L |

| Incubation Time | 150 min |

| Decolorization Yield | ~99.5% |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy) for Structural Elucidation During Transformation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for elucidating the structural changes that occur in the this compound molecule during transformation processes. By identifying the characteristic vibrational frequencies of functional groups, FT-IR can provide evidence for the cleavage of azo bonds (–N=N–), which is the primary step in the degradation of azo dyes, as well as the formation of new functional groups in the degradation products.

While specific FT-IR studies detailing the degradation of this compound are not widely available, the methodology can be understood from studies on analogous azo dyes. For example, in the analysis of the degradation of the azo dye Acid Blue 113, FT-IR spectra of the dye before and after degradation showed significant changes. researchgate.net The disappearance of the characteristic peak for the azo bond, typically found in the 1400 to 1600 cm⁻¹ region, and the appearance of new peaks corresponding to amino groups (around 3400 cm⁻¹) would indicate the reductive cleavage of the azo linkage. researchgate.net This transformation is a key indicator that the chromophore of the dye has been destroyed.

The application of FT-IR in this context allows researchers to confirm the breakdown of the parent dye molecule into smaller aromatic amines, providing crucial insights into the degradation pathway. researchgate.netnih.gov

Table 2: Representative FT-IR Peaks for Azo Dye Degradation Analysis researchgate.net

| Wavenumber (cm⁻¹) | Functional Group Assignment | Significance in Degradation Analysis |

|---|---|---|

| ~3400 | -NH₂ stretching | Appearance indicates the formation of aromatic amines from azo bond cleavage. |

| 1400 - 1600 | -N=N- stretching (azo bond) | Disappearance or reduction in intensity indicates the breakdown of the dye's chromophore. |

Mass Spectrometric Approaches for Degradation Product Identification

Mass spectrometry (MS) is an indispensable tool for the identification of intermediate and final degradation products of this compound, particularly when coupled with a chromatographic separation technique. Due to the complexity of the degradation mixtures, MS provides the molecular weight and fragmentation data necessary to propose structures for the newly formed compounds.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. GC-MS is suitable for volatile and thermally stable degradation products, which may sometimes require a derivatization step to increase their volatility. chromatographyonline.comresearchgate.netscience.gov LC-MS is highly effective for the analysis of non-volatile, polar, and thermally labile byproducts, which are common in the biodegradation of azo dyes. unitn.itresearchgate.netresearchgate.net

In studies of enzymatic degradation of complex molecules, such as other dyes or pollutants by fungal laccases, degradation products are frequently proposed based on mass spectrometry analysis. researchgate.netresearchgate.net The identification process involves analyzing the mass-to-charge ratio (m/z) of the parent ion of a potential byproduct and then examining its fragmentation pattern (MS/MS spectra) to piece together its chemical structure. This allows for the elucidation of the degradation pathway, revealing how the original dye molecule is broken down.

Chromatographic Separations for Diazo Dye this compound and its Metabolic Byproducts

Chromatographic techniques are essential for separating the parent this compound dye from the complex mixture of its metabolic byproducts generated during degradation. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution and applicability to a wide range of compound polarities.

In a typical application, an HPLC system equipped with a UV-Vis or diode-array detector (DAD) is used. A reverse-phase column (e.g., C18) is commonly employed, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to separate the original, often less polar, dye from its more polar degradation products. The degradation of the parent dye can be quantified by the decrease in its peak area in the chromatogram, while the formation of byproducts is observed by the appearance of new peaks. researchgate.net

Advanced Hybrid Analytical Techniques Applied to Diazo Dye this compound Systems

The combination of chromatographic separation with mass spectrometric detection results in powerful hybrid techniques that provide unparalleled analytical capability for complex environmental and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is another critical hybrid technique, particularly for identifying volatile or semi-volatile aromatic amines that can be formed from the cleavage of the azo bonds of this compound. converia.de The electron ionization (EI) source in most GC-MS systems produces reproducible fragmentation patterns that can be compared against extensive spectral libraries for confident identification of the degradation products.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chlorazol fast pink |

| 1-hydroxybenzotriazole (HBT) |

| Acid Blue 113 |

| Acetonitrile |

Biodegradation and Biotransformation Pathways of Diazo Dye Sirius Rose Bb

Enzymatic Decolourization of Diazo Dye Sirius Rose BB

Enzymatic treatment offers a promising avenue for the degradation of recalcitrant dyes like this compound. These biocatalytic processes are valued for being cost-effective, biodegradable, and environmentally friendly. researchgate.net

Laccase, an oxidoreductase enzyme, has been a focal point in the research on dye decolorization. researchgate.netgoogle.comresearchgate.net Studies have demonstrated that crude laccase extracted from the white-rot fungus Trametes sp. strain CLBE55 can effectively decolorize this compound. nih.gov The optimization of this process has been achieved using response surface methodology (RSM), a statistical approach for modeling and analyzing processes where a response is influenced by several variables. researchgate.netnih.gov This methodology has been used to determine the ideal conditions for pH, temperature, enzyme concentration, and dye concentration to achieve maximum decolorization. researchgate.netresearchgate.net

Research has shown that as the concentration of the dye increases, the rate of decolorization tends to decrease. researchgate.netresearchgate.net Through optimization studies, a maximum decolorization of approximately 99.5% for this compound was achieved in 150 minutes under specific conditions. researchgate.netnih.gov

Table 1: Optimized Conditions for Laccase-Mediated Decolorization of this compound

This table presents the optimal parameters identified for the maximum decolorization of this compound using a crude laccase system from Trametes sp. strain CLBE55, as determined by response surface methodology. nih.gov

| Parameter | Optimal Value |

| pH | 3 |

| Temperature | 45 °C |

| Laccase Concentration | 0.1 U/mL |

| Dye Concentration | 60 mg/L |

| HBT Concentration | 0.5 mM |

| Decolorization Achieved | ~99.5% in 150 min |

Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of aromatic compounds, including phenols and aromatic amines, which are often components of synthetic dyes. researchgate.netscribd.com The mechanism for decolorizing azo dyes typically involves the asymmetrical breakdown of the azo linkage (–N=N–). csic.es This process is highly non-specific and occurs via a free radical mechanism. scribd.com

The enzymatic action begins with the oxidation of a phenolic group on the dye molecule, which results in the formation of a phenoxy radical. This radical is subsequently oxidized into a carbonium ion. scribd.com This cleavage of the azo bond leads to the degradation of the chromophore, which is responsible for the dye's color, and can result in the release of molecular nitrogen, thereby avoiding the formation of potentially harmful aromatic amines. csic.es

The efficiency of laccase in degrading complex, non-phenolic substrates like certain azo dyes can be significantly limited by the enzyme's redox potential and steric hindrance at its active site. csic.es To overcome these limitations, small, low-molecular-weight organic compounds known as redox mediators are used. researchgate.netgoogle.comresearchgate.net The combination of laccase and a mediator is referred to as a Laccase-Mediator System (LMS). csic.es

While laccase systems are extensively studied for dye degradation, other enzymes also show potential for treating textile effluents. Alkaline proteases, for instance, have been investigated for their ability to biodegrade contaminants in textile wastewater. e-ijep.co.in In one study, alkaline protease secreted by the halophilic bacterial strain Bacillus cereus RRJS2 was used to treat raw textile effluent. e-ijep.co.in The treatment resulted in a significant reduction of several physico-chemical parameters, including a 44% decrease in Chemical Oxygen Demand (COD). e-ijep.co.in Fourier Transform Infrared (FTIR) analysis of the treated effluent revealed the disappearance of amine, sulphate, and alkene functional groups, indicating the breakdown of complex organic compounds present in the wastewater. e-ijep.co.in Although this research did not specifically target this compound, it demonstrates the capability of protease enzymes to degrade the types of chemical structures found in textile effluents, suggesting a potential alternative or complementary pathway for bioremediation. e-ijep.co.in

Laccase-Mediated Systems for Diazo Dye this compound Degradation

Mechanism of Laccase Action in Azo Bond Cleavage

Microbial Decolourization and Degradation of Diazo Dye this compound

The enzymatic processes described above are driven by microorganisms that naturally produce these powerful biocatalysts. The direct use of these microbes, particularly fungi, is a cornerstone of bioremediation strategies for dye-polluted environments. nih.gov

White-rot fungi are particularly efficient in degrading lignin, a complex polymer in wood, through the secretion of potent extracellular enzymes like laccases. preprints.org This ligninolytic system is also highly effective at degrading a wide array of structurally similar environmental pollutants, including synthetic dyes. researchgate.netgoogle.comresearchgate.net

Trametes sp. : The fungus Trametes sp. strain CLBE55 is a well-documented producer of the laccase used in the successful decolorization of this compound. researchgate.netnih.gov The ability of this strain to secrete high levels of laccase makes it a prime candidate for bioremediation applications targeting this specific diazo dye. nih.gov

Coriolopsis gallica : This white-rot fungus has also demonstrated significant capabilities in dye bioremediation. researchgate.netpreprints.org Laccase from Coriolopsis gallica has been effectively used in mediator systems to decolorize other recalcitrant Sirius dyes, such as Sirius Red, Sirius Blue, and Sirius Grey. researchgate.netresearchgate.netresearchgate.net For example, a study on the poly-azo dye Sirius Grey using a laccase-HBT system with enzymes from Coriolopsis gallica strain BS9 achieved a decolorization yield of 87.56% and significantly reduced the phytotoxicity of the dye solution. preprints.orgresearchgate.net The proven efficacy of Coriolopsis gallica against structurally related dyes strongly suggests its potential for the degradation of this compound. preprints.org

Table 2: Research Findings on Fungal Bioremediation of Sirius Dyes

This table summarizes key findings from studies on the degradation of this compound and related Sirius dyes by white-rot fungi.

| Fungal Strain | Target Dye | Key Findings | Reference(s) |

| Trametes sp. CLBE55 | This compound | Crude laccase in a laccase-HBT system achieved ~99.5% decolorization. | researchgate.net, nih.gov |

| Coriolopsis gallica BS9 | Sirius Grey | Laccase-HBT system resulted in 87.56% decolorization and reduced toxicity. | preprints.org, researchgate.net |

| Coriolopsis gallica | Sirius Red & Sirius Blue | The laccase-HBT system greatly improved decolorization levels, reaching over 98%. | researchgate.net, researchgate.net |

Bacterial Strains (e.g., Enterobacter sp., Bacillus cereus) and Their Biodecolourization Potential

The ability of various bacterial strains to decolorize and degrade azo dyes has been a subject of extensive research. Genera such as Enterobacter and Bacillus are frequently noted for their robust enzymatic systems capable of breaking down complex organic pollutants.

Enterobacter sp.: Studies have highlighted the potential of Enterobacter species in the bioremediation of azo dyes. For instance, research on Enterobacter sp. SXCR has demonstrated its capability in the biodegradation and biodecolorization of azo dyes. e-ijep.co.in These bacteria often possess azoreductase enzymes that initiate the degradation process by cleaving the azo bonds (-N=N-) that are characteristic of this dye class.

Bacillus cereus: The genus Bacillus is well-known for its metabolic versatility and resilience under harsh environmental conditions. Strains of Bacillus cereus have been identified as effective agents for treating textile wastewater. e-ijep.co.in Research indicates that Bacillus cereus can degrade various dyes, including Direct Blue 151 and a red dye, within a few days. scribd.com One investigation utilized the alkaline protease enzyme from a halophilic strain of Bacillus cereus RRJS2 to significantly reduce contaminants in raw textile effluent. e-ijep.co.in The degradation process by Bacillus cereus often involves enzymes like laccases and azoreductases, which work to break down the dye molecules into simpler, less harmful compounds.

Mixed Microbial Consortia for Enhanced Degradation Efficiency

While pure microbial cultures can effectively degrade azo dyes, mixed microbial consortia often exhibit enhanced degradation efficiency and stability. nih.gov The synergistic interactions within a consortium, where different species perform complementary metabolic functions, allow for the complete mineralization of complex compounds that a single species cannot achieve. nih.govmdpi.com This division of labor can reduce the metabolic burden on individual strains and prevent the accumulation of toxic intermediates. nih.gov

The benefits of using microbial consortia have been documented for various pollutants. For example, a consortium of five Pseudomonas and Bacillus species demonstrated synergistic degradation of polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov In the context of azo dyes, a consortium of mesophilic bacteria, including Pseudoarthrobacter, Gordonia, Stenotrophomonas, and Sphingomonas, was found to be effective in the biodegradation of Reactive Black-5. scribd.com Such consortia can be developed by enriching microbes from contaminated environments or by artificially constructing them based on the known degradation pathways of the target pollutant. nih.gov The use of mixed cultures can lead to more robust and efficient bioremediation systems for treating industrial effluents containing dyes like this compound.

Optimization of Biodegradation Parameters for Diazo Dye this compound

The efficiency of enzymatic decolorization of this compound is highly dependent on several process variables. Optimizing these parameters is crucial for developing an effective and economically viable bioremediation strategy.

Application of Response Surface Methodology (RSM) in Process Optimization

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. nih.gov It is particularly useful for understanding the interactions between multiple variables and identifying the optimal conditions for a desired response. nih.govncsu.edu In the context of this compound decolorization, RSM has been successfully applied to optimize the conditions for enzymatic treatment, specifically using a laccase-mediator system. nih.gov This methodology allows for the evaluation of the combined effects of several parameters simultaneously, leading to a more reliable optimization than one-factor-at-a-time approaches. nih.gov

Box-Behnken Design and Other Statistical Experimental Designs

Among the various RSM designs, the Box-Behnken design is a popular choice for fitting a quadratic model. nih.govresearchgate.net It is an efficient design that provides three levels for each factor and avoids extreme experimental conditions, such as the corner points of the design space. researchgate.net A Box-Behnken design was employed to investigate the significant correlations between six different process variables and the decolorization of this compound by a crude laccase from the white-rot fungus Trametes sp. strain CLBE55. nih.gov This statistical approach allows for the development of a mathematical model that predicts the decolorization efficiency under various conditions. nih.gov

Influence of Process Variables (e.g., pH, Incubation Temperature, Enzyme Concentration, Mediator Concentration, Dye Concentration, Incubation Time)

The decolorization of this compound is significantly influenced by a range of physicochemical parameters. A study utilizing a laccase from Trametes sp. strain CLBE55 in the presence of the mediator 1-hydroxybenzotriazole (B26582) (HBT) identified the optimal conditions for maximal dye removal. The research found that a pH of 3 and an incubation temperature of 45°C were ideal. nih.gov The optimal concentrations for the reactants were 0.1 U/mL of laccase, 0.5 mM of HBT, and 60 mg/L of this compound. Under these conditions, approximately 99.5% decolorization was achieved within an incubation time of 150 minutes. nih.gov These findings highlight the critical role of each variable in the enzymatic degradation process.

Table 1: Optimal Parameters for Decolorization of this compound using Laccase-HBT System

| Parameter | Optimal Value |

| pH | 3 |

| Incubation Temperature | 45 °C |

| Laccase Concentration | 0.1 U/mL |

| HBT Mediator Concentration | 0.5 mM |

| Dye Concentration | 60 mg/L |

| Incubation Time | 150 min |

| Decolorization Efficiency | ~99.5% |

Data sourced from a study on crude laccase from Trametes sp. strain CLBE55. nih.gov

Elucidation of Biodegradation Intermediates and Comprehensive Pathway Mapping

Understanding the pathway of biodegradation and identifying the intermediate metabolites is essential to confirm the complete detoxification of this compound. The breakdown of azo dyes can proceed through different mechanisms depending on the microbial system and environmental conditions.

Under anaerobic conditions, the initial step is often the reductive cleavage of the azo bond by azoreductase enzymes, which results in the formation of corresponding aromatic amines. nih.gov While this leads to color removal, many of these aromatic amines are colorless but can be more toxic and carcinogenic than the parent dye molecule. nih.gov

Conversely, enzymatic degradation by oxidoreductases like laccases, particularly from white-rot fungi, can follow a different route. Laccase-mediated degradation can proceed via an asymmetrical breakdown of the azo linkage, which avoids the formation of toxic aromatic amine intermediates. csic.es The use of analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) is crucial for identifying the metabolites formed during the degradation process. abap.co.in For example, in the study of another dye, Reactive Blue 222, these methods confirmed the breakdown of the dye and the generation of aromatic amine intermediates. abap.co.in Software tools like SIRIUS can also be used for the identification of metabolites from mass spectrometry data. nih.gov

While the complete biodegradation pathway and the specific intermediates for this compound have not been fully elucidated in the reviewed literature, the general principles of azo dye degradation suggest that the process involves the initial cleavage of the azo bonds, followed by the opening of the aromatic rings, ultimately leading to simpler molecules that can be integrated into central metabolic pathways.

Evaluation of Decolourization Efficiency and Reaction Kinetics in Biotransformation Processes

The efficiency of biotransformation processes for dyes is primarily assessed by measuring the extent of color removal and understanding the speed at which the reaction occurs. For the diazo dye this compound, research has focused on enzymatic degradation, particularly using laccase-mediator systems, to evaluate these parameters.

Decolourization Efficiency

Studies utilizing a crude laccase from the white-rot fungus Trametes sp. strain CLBE55 have demonstrated high efficiency in decolorizing this compound. nih.gov The process is significantly enhanced by the presence of a redox mediator, 1-hydroxybenzotriazole (HBT), which acts as an electron shuttle between the enzyme and the dye molecule. nih.govcsic.es

To determine the most effective conditions for dye removal, Response Surface Methodology (RSM) has been applied. nih.gov RSM is a statistical technique used to optimize processes by examining the relationship between several explanatory variables and one or more response variables. nih.gov In the case of this compound, a Box-Behnken design was used to analyze six key variables: pH, incubation temperature, laccase concentration, HBT concentration, dye concentration, and incubation time. nih.gov

The optimization studies revealed that under specific conditions, an almost complete removal of color could be achieved. Research findings indicated a maximum decolorization of approximately 99.5% for this compound. nih.govresearchgate.net This high level of efficiency was obtained after an incubation period of 150 minutes. nih.govresearchgate.net The optimal parameters determined through this statistical approach are detailed in the table below.

Table 1: Optimal Conditions for this compound Decolorization by Laccase-HBT System

This table outlines the specific parameter values that yielded the highest decolorization efficiency in laboratory studies.

| Parameter | Optimal Value |

|---|---|

| pH | 3.0 |

| Temperature | 45 °C |

| Incubation Time | 150 minutes |

| Laccase Concentration | 0.1 U/mL |

| HBT Concentration | 0.5 mM |

Data sourced from Benzina et al. (2012). nih.govresearchgate.net

Reaction Kinetics

The study of reaction kinetics in dye biotransformation provides insight into the rate at which the decolorization occurs. For the laccase-mediated degradation of this compound, the Box-Behnken design not only identified optimal conditions but also resulted in the development of a quadratic model. nih.govresearchgate.net This mathematical model serves as a kinetic representation of the process, predicting the decolorization efficiency based on the interplay of the multiple variables involved. nih.gov The agreement between the experimental values and those predicted by the model confirmed its validity and high significance. nih.govresearchgate.net

While specific kinetic models like Michaelis-Menten or detailed pseudo-first-order constants are not explicitly defined for this compound in the reviewed literature, such models are commonly used to describe biodegradation kinetics for other pollutants. scirp.orgecetoc.orgnih.gov For instance, the pseudo-first-order kinetic model assumes that the rate of reaction is dependent on the concentration of a single substance, which in this context would be the dye. scirp.orghibiscuspublisher.com The development of a predictive quadratic model from RSM for this compound provides a comprehensive kinetic analysis tailored to a multi-variable system. nih.gov

Table 2: Variables Investigated in the Kinetic Optimization of this compound Decolorization

This table lists the factors that were systematically varied in the Response Surface Methodology (RSM) to build a kinetic model for the decolorization process.

| Variable | Description |

|---|---|

| pH | The acidity or alkalinity of the reaction mixture. |

| Temperature | The incubation temperature of the process. |

| Incubation Time | The duration of the enzymatic reaction. |

| Laccase Concentration | The amount of laccase enzyme used. |

| HBT Concentration | The amount of the 1-hydroxybenzotriazole mediator. |

Based on the experimental design by Benzina et al. (2012). nih.gov

Environmental Chemistry and Fate of Diazo Dye Sirius Rose Bb

Occurrence and Distribution of Diazo Dye Sirius Rose BB in Textile Effluents

This compound, a diazo dye, is widely utilized in the textile industry for dyeing cellulosic fibers like cotton. nih.gov The dyeing process is often inefficient, with a significant portion of the dye failing to bind to the fabric. It is estimated that between 15% and 20% of the dyes used in coloring processes are not adsorbed by the textile fibers and are consequently discharged into the wastewater streams. preprints.org This results in the presence of this compound and other synthetic dyes in the effluents released from textile manufacturing plants. nih.gov The recalcitrant nature of these dyes, attributed to the presence of sulfonate groups and stable azo bonds, leads to their persistence in the environment. nih.gov The release of these colored effluents is a primary contributor to water pollution from the textile sector, impacting the aesthetic quality of receiving water bodies and posing ecological risks. nih.govresearchgate.net Concerns over the human and ecological health effects of these compounds have led to increasingly stringent regulations on the color and chemical composition of textile effluent discharges. nih.gov

Environmental Impact Assessment of Diazo Dye this compound in Aqueous Environments

The introduction of this compound into aqueous environments can have significant ecological consequences. The dye's vibrant color can reduce light penetration in water bodies, inhibiting photosynthesis in aquatic plants. Furthermore, the chemical nature of the dye and its breakdown products can be toxic to various organisms.

Untreated effluents containing this compound and related dyes exhibit significant phytotoxicity, inhibiting seed germination and plant growth. preprints.orgresearchgate.net However, research has demonstrated that biodegradation processes can effectively reduce this toxicity. In one study, the phytotoxicity of a solution containing the related poly-azo dye Sirius grey was assessed using radish seeds (Raphanus sativus). The untreated dye solution showed a low germination index (GI) of 29%, indicating high toxicity. preprints.org After enzymatic treatment with laccase, the germination index of the decolorized solution increased to approximately 80%, signifying a substantial decrease in phytotoxicity. preprints.orgresearchgate.net Similar results were observed for other Sirius dyes, where enzymatic treatment improved the germination index, indicating that the degradation byproducts are less toxic than the parent dye molecule. researchgate.net

Table 1: Effect of Biodegradation on Phytotoxicity of Sirius Dyes

This table illustrates the change in the Germination Index (GI) of seeds exposed to Sirius dye solutions before and after enzymatic treatment, indicating a reduction in toxicity.

| Dye Name | Organism | Initial GI (Untreated) | Final GI (Treated) | Source |

| Sirius Grey | Raphanus sativus | 29% | ~80% | researchgate.net, preprints.org |

| Sirius Red | Lycopersicon esculentum (Tomato) | 14.6% | 36.08% | researchgate.net |

| Sirius Blue | Lycopersicon esculentum (Tomato) | 31.6% | 36.96% | researchgate.net |

The discharge of untreated textile effluents containing dyes like this compound leads to the significant alteration of the physico-chemical properties of the receiving water bodies. e-ijep.co.in These effluents are typically characterized by high levels of Biological Oxygen Demand (BOD), Chemical Oxygen Demand (COD), Total Dissolved Solids (TDS), and Total Hardness (TH), along with altered pH and chloride concentrations. e-ijep.co.in Biological treatment methods, such as the use of alkaline protease enzymes, have been shown to effectively mitigate these impacts. Studies on raw textile effluent have demonstrated that enzymatic degradation can lead to a marked reduction in these parameters. For instance, a 5-day degradation study using alkaline protease resulted in a 43% reduction in BOD and a 44% reduction in COD. e-ijep.co.in This process also lowered TDS by 66%, total hardness by 44%, and chlorides by 46%, while also reducing the pH by 9.2%. e-ijep.co.in These findings underscore the potential of biological treatments to restore the quality of water contaminated with textile dyes.

Table 2: Reduction of Physico-Chemical Parameters in Textile Effluent Post-Enzymatic Treatment

This table shows the percentage reduction of key water quality indicators in raw textile effluent following a 5-day treatment with alkaline protease.

| Parameter | Percentage Reduction | Source |

| pH | 9.2% | e-ijep.co.in |

| Biological Oxygen Demand (BOD) | 43% | e-ijep.co.in |

| Chemical Oxygen Demand (COD) | 44% | e-ijep.co.in |

| Total Dissolved Solids (TDS) | 66% | e-ijep.co.in |

| Total Hardness (TH) | 44% | e-ijep.co.in |

| Chlorides | 46% | e-ijep.co.in |

Phytotoxicity Reduction Post-Biodegradation of Diazo Dye this compound

Remediation Strategies for Diazo Dye this compound in Wastewater Treatment Systems

The recalcitrant nature of this compound necessitates advanced remediation technologies capable of breaking down its complex molecular structure.

Advanced Oxidation Processes (AOPs) are highly effective innovative methods for treating wastewater containing recalcitrant organic compounds like diazo dyes. unibas.itmdpi.com The core principle of AOPs is the in-situ generation of powerful and non-selective oxidizing agents, primarily hydroxyl radicals (•OH). mdpi.comnumberanalytics.com These radicals have a high electrochemical potential and react rapidly with complex organic molecules, leading to their degradation and, ideally, complete mineralization into carbon dioxide and water. mdpi.com Common AOPs include ozonation (O₃), UV/hydrogen peroxide (H₂O₂), and Fenton reactions. mdpi.com These processes can be used as a pre-treatment step to break down persistent dyes like this compound, increasing the biodegradability of the effluent for subsequent biological treatment stages. numberanalytics.com The effectiveness of AOPs makes them a promising solution for the remediation of textile wastewaters that are resistant to conventional treatments. unibas.it

Adsorption and membrane separation are effective physical processes for the removal of dyes from wastewater. mdpi.com Adsorption involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). mdpi.com Various materials can be used as adsorbents, with their effectiveness depending on their surface area and chemical properties.

Membrane separation technology acts as a physical barrier that selectively allows certain components to pass through while retaining others. mdpi.comkanadevia.com For dye removal, mechanisms such as molecular sieving are employed, where the pores of the membrane are smaller than the dye molecules, thus preventing their passage. kanadevia.com Another advanced approach is the use of adsorptive membranes, which combine filtration with the adsorptive properties of the membrane material itself. mdpi.com These membranes can be functionalized to enhance the electrostatic interaction between the negatively charged membrane surface and positively charged components of the dye molecule, facilitating rejection. mdpi.com These technologies can achieve high removal efficiency and are considered a viable alternative to conventional treatment methods. mdpi.comnih.gov

Integrated Physicochemical and Biological Treatment Approaches for Comprehensive Removal

The effective removal of recalcitrant diazo dyes like this compound from textile effluents often necessitates a multi-faceted approach that conventional wastewater treatment methods cannot provide. nih.gov Integrated systems that combine biological and physicochemical processes have shown significant promise in achieving high decolorization efficiency. A prominent example of such an approach is the use of a laccase-mediator system, which couples the enzymatic power of laccases with a chemical redox mediator to enhance the degradation of complex dye molecules. nih.govresearchgate.net

Laccases are copper-containing enzymes, typically sourced from white-rot fungi like Trametes sp., that can oxidize a wide range of phenolic compounds and aromatic amines. nih.gov However, their ability to degrade non-phenolic substrates, including many synthetic dyes, is limited. This limitation can be overcome by introducing a small-molecular-weight compound known as a redox mediator. nih.gov For the treatment of this compound, 1-hydroxybenzotriazole (B26582) (HBT) has been identified as an effective mediator. nih.gov The HBT acts as an electron shuttle; it is first oxidized by the laccase enzyme and then, in its oxidized radical form, it attacks the large, complex dye molecule that cannot fit into the enzyme's active site, initiating its degradation. researchgate.net

Research utilizing Response Surface Methodology (RSM) has been conducted to optimize the various parameters influencing the decolorization of this compound by a laccase-HBT system. nih.gov This statistical approach allows for the evaluation of multiple variables simultaneously to find the most effective conditions for treatment. nih.gov Studies have identified pH, temperature, enzyme concentration, mediator concentration, and initial dye concentration as critical factors. nih.govresearchgate.net Through this optimization, a maximum decolorization of approximately 99.5% was achieved within 150 minutes. nih.govresearchgate.net

The optimal conditions determined for the effective removal of this compound using the laccase-HBT system are detailed below.

Table 1: Optimal Conditions for this compound Decolorization by Laccase-HBT System Interactive table. Click on headers to sort.

| Parameter | Optimal Value | Decolorization Achieved | Time |

|---|---|---|---|

| pH | 3.0 | ~99.5% | 150 min |

| Temperature | 45 °C | ~99.5% | 150 min |

| Laccase Concentration | 0.1 U/mL | ~99.5% | 150 min |

| HBT Concentration | 0.5 mM | ~99.5% | 150 min |

| Dye Concentration | 60 mg/L | ~99.5% | 150 min |

Data derived from research by Benzina et al. on the decolorization of this compound using a crude laccase from Trametes sp. nih.gov

This integrated approach demonstrates a synergistic effect where the biological component (laccase) and the chemical component (HBT mediator) work together to overcome the limitations of using either method in isolation, leading to a comprehensive and highly efficient removal of the diazo dye. researchgate.net

Post-Treatment Ecotoxicological Evaluation of Treated Effluents Containing Residual Diazo Dye this compound

While achieving high decolorization rates is a primary goal in wastewater treatment, it is equally crucial to assess the toxicity of the resulting effluent. nih.gov The degradation of a parent dye molecule can sometimes lead to the formation of intermediate by-products that may be as toxic, or even more toxic, than the original compound. d-nb.info Therefore, ecotoxicological evaluation is an essential step to ensure the environmental safety of the treated water before its discharge. nih.govnih.gov

Bioassays using various target organisms are common methods for evaluating the toxicity of textile effluents. nih.govresearchgate.net These tests can measure acute or chronic toxicity and provide a holistic understanding of the potential impact on aquatic ecosystems. nih.govnih.gov For effluents treated with a laccase-mediator system, phytotoxicity tests are particularly relevant for assessing the impact on plant life. researchgate.netpreprints.org

In studies involving the laccase-HBT treatment of azo dyes structurally similar to this compound, such as Sirius Grey, phytotoxicity was evaluated using radish seeds (Raphanus sativus). preprints.org The Germination Index (GI) is a reliable parameter that combines measures of seed germination and root elongation to provide a sensitive indication of toxicity. researchgate.netpreprints.org Research on the treatment of Sirius Grey showed that the untreated dye solution was phytotoxic, significantly inhibiting seed germination and growth. preprints.orgmdpi.com However, after treatment with the laccase-mediator system, the toxicity of the solution was substantially reduced. preprints.orgmdpi.com

The results from a study on a related poly-azo dye, Sirius Grey, highlight the importance of this post-treatment evaluation.

Table 2: Phytotoxicity Evaluation of Treated vs. Untreated Dye Solution (Sirius Grey) Interactive table. Click on headers to sort.

| Sample | Germination Index (GI) | Interpretation |

|---|---|---|

| Untreated Sirius Grey Solution | 29% | High Phytotoxicity |

| Treated Sirius Grey Solution | 80% | Reduced Phytotoxicity |

Data from a study on the decolorization of Sirius Grey using a Coriolopsis gallica laccase-mediator system. preprints.orgmdpi.com

Potential Novel Applications and Materials Science Perspectives for Diazo Dye Sirius Rose Bb

Exploration of Diazo Dye Sirius Rose BB as a Chromophoric Unit in Advanced Materials

The diazo dye this compound, with its characteristic azo group (-N=N-), presents significant potential as a chromophoric unit in the development of advanced functional materials. iwaponline.com Chromophores are the components of molecules responsible for their color, and the integration of dyes like this compound into various material matrices can impart specific optical and electronic properties. ossila.com The extended π-electron system inherent in the azo dye architecture allows for strong light absorption in the visible spectrum, a fundamental property for creating colored materials and light-harvesting systems. acs.orgscribd.com

Research into related azo dyes has demonstrated their utility in a variety of advanced materials. For instance, azo dyes have been successfully incorporated into conjugated polymers, creating materials with tunable electrochemical properties applicable in sensors and electro-chemo-mechanical actuators. acs.org The delocalized π-electronic clouds in these dye-modified polymers can facilitate various redox states, which is a key feature for energy storage and electronic devices. acs.org

Furthermore, the concept of immobilizing dyes onto nanoparticles is a promising avenue for creating novel functional materials. google.com A patent application describes a method for fixing dyes, including those with similar structures to this compound, onto silica (B1680970) nanoparticles. google.com This approach aims to create permanently colored fibers with high wash fastness, which could be extended to develop materials with tailored optical responses for sensing or light-filtering applications. google.com The covalent bonding of the dye to the nanoparticle surface ensures the stability and longevity of the material's properties. google.com

The exploration of this compound as a chromophoric unit also extends to its potential use in biophotonic compositions. google.com Chromophores are utilized in therapeutic applications for their ability to interact with light. google.com While specific studies on this compound in this context are limited, the principle of using dyes to absorb and transfer light energy is well-established, opening up possibilities for its investigation in photodynamic therapy or other light-activated treatments. nih.gov

The table below summarizes the key attributes of this compound as a chromophoric unit and its potential applications in advanced materials.

| Attribute | Description | Potential Application |

|---|---|---|

| Strong Light Absorption | The diazo structure leads to intense absorption of visible light. scribd.com | Colored materials, light filters, solar cells. |

| Tunable Electronic Properties | The extended π-system allows for modification of electronic energy levels. acs.org | Organic electronics, sensors, redox-active polymers. |

| Immobilization Capability | Can be chemically bonded to substrates like nanoparticles. google.com | Stable colored textiles, functional coatings. |

| Biophotonic Potential | Ability to absorb light energy for therapeutic purposes. google.com | Photodynamic therapy, light-activated materials. |

Rational Design of Diazo Dye this compound Derivatives for Specific Material Properties (e.g., optical, electronic)

The rational design of derivatives of this compound offers a powerful strategy to tailor its properties for specific applications in materials science. By systematically modifying the molecular structure, it is possible to fine-tune the optical and electronic characteristics of the resulting materials. researchgate.netthe-innovation.org This approach relies on understanding the structure-property relationships inherent to the azo dye framework. the-innovation.org

Optical Properties:

The color and light-absorbing characteristics of an azo dye are determined by the electronic transitions within its chromophore. ossila.com The energy of these transitions can be altered by introducing different substituent groups onto the aromatic rings of the this compound molecule. Electron-donating groups (e.g., -NH2, -OH) and electron-withdrawing groups (e.g., -NO2, -CN) can be strategically placed to shift the absorption maximum (λmax) to different wavelengths, thereby changing the color of the dye. researchgate.net This principle is widely used to create a vast palette of colors from a basic azo structure. rsc.org For example, introducing substituents can modulate the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), directly influencing the wavelength of light absorbed. researchgate.net

Electronic Properties:

The electronic properties of materials incorporating this compound derivatives can also be precisely controlled. routledge.comscribd.com For applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics, the HOMO and LUMO energy levels are critical. researchgate.netacs.org By attaching different functional groups, these energy levels can be adjusted to match those of other materials in a device, facilitating efficient charge injection, transport, and separation. the-innovation.org For instance, the synthesis of novel heterocyclic azo dyes and their subsequent characterization using techniques like Density Functional Theory (DFT) has shown that molecular geometry and frontier molecular orbitals can be engineered to achieve desired electronic properties. researchgate.net

The table below illustrates how different structural modifications to an azo dye backbone can influence its properties.

| Structural Modification | Effect on Properties | Example Application |

|---|---|---|

| Introduction of Electron-Donating/Withdrawing Groups | Shifts absorption spectrum (color tuning), modifies HOMO/LUMO levels. researchgate.net | Dyes for textiles, OLEDs, optical filters. |

| Extension of π-Conjugation | Red-shifts absorption, decreases HOMO-LUMO gap. acs.org | Near-infrared (NIR) absorbing dyes, organic solar cells. |

| Incorporation of Reactive Groups (e.g., vinyl sulfone) | Enables covalent bonding to substrates. rsc.org | Permanent coloration of fibers, functionalized surfaces. |

| Formation of Metal Complexes | Enhances stability and lightfastness. rsc.org | High-performance pigments, catalysts. |

Theoretical Considerations for Functional Material Integration based on Azo Dye Architectures

The integration of azo dyes like this compound into functional materials is heavily guided by theoretical considerations, primarily through computational modeling techniques such as Density Functional Theory (DFT). mdpi.comcambridge.orgacs.org These theoretical approaches allow for the prediction and understanding of material properties at the molecular level, accelerating the design and development of new materials. acs.org

A key aspect of theoretical modeling is the ability to simulate the electronic structure of the dye molecule. mdpi.com By calculating the HOMO and LUMO energy levels and their spatial distribution, researchers can predict the dye's color, redox potentials, and charge transport characteristics. researchgate.netacs.org This information is crucial for designing materials for applications in electronics and photonics. For example, DFT studies can help in designing azo dyes with appropriate energy levels for use as sensitizers in dye-sensitized solar cells. acs.org

Theoretical models are also instrumental in understanding the interactions between the azo dye and the host material. cambridge.org For instance, when incorporating a dye into a polymer matrix or onto a nanoparticle surface, DFT can be used to model the bonding and intermolecular forces. cambridge.org This helps in predicting the stability of the composite material and how the integration affects the properties of both the dye and the host.

Furthermore, theoretical calculations can elucidate the mechanisms of various physical and chemical processes. For example, the photoisomerization of azobenzene (B91143) derivatives (a process where light induces a reversible change between trans and cis isomers) is a phenomenon that can be studied in detail using computational methods. mdpi.com This is relevant for developing light-responsive materials, such as optical switches and data storage devices. acs.org

The following table summarizes the key theoretical considerations and their relevance in designing functional materials with azo dyes.

| Theoretical Consideration | Computational Method | Relevance to Material Design |

|---|---|---|

| Electronic Structure (HOMO/LUMO) | Density Functional Theory (DFT) | Predicts color, redox properties, and suitability for electronic devices. researchgate.netmdpi.com |

| Molecular Geometry and Conformation | Molecular Mechanics, DFT | Determines steric effects and packing in solid-state materials. mdpi.com |

| Intermolecular Interactions | DFT, Molecular Dynamics | Predicts compatibility and stability of dye-matrix composites. cambridge.org |

| Spectroscopic Properties (UV-Vis) | Time-Dependent DFT (TD-DFT) | Simulates absorption spectra to guide the design of dyes with specific colors. mdpi.com |

| Reaction Mechanisms | DFT, Transition State Theory | Elucidates processes like photoisomerization and degradation pathways. acs.orgmdpi.com |

Future Research Directions in Sustainable Material Development utilizing Diazo Dye this compound Derivatives

The development of sustainable materials is a critical area of modern research, and derivatives of this compound could play a significant role in this endeavor. Future research will likely focus on creating environmentally friendly materials and processes that leverage the unique properties of this diazo dye.

One promising direction is the development of bio-based and biodegradable materials. rsc.org By chemically modifying this compound to incorporate biodegradable moieties or by integrating it into biopolymer matrices, it may be possible to create colored materials that have a reduced environmental impact at the end of their life cycle. Research into covalently bonding azo chromophores with molecules like dopamine, a bio-inspired adhesive, has shown the potential for creating sustainable colorants with enhanced properties. acs.org

Another key area is the use of this compound derivatives in green technologies. For example, their application in dye-sensitized solar cells (DSSCs) contributes to the development of renewable energy sources. acs.org Future work could focus on designing derivatives with improved light-harvesting efficiency and long-term stability for more effective solar energy conversion.

The development of sustainable synthesis and processing methods is also crucial. This includes exploring enzymatic processes for dye synthesis or modification, which can be more environmentally friendly than traditional chemical methods. mdpi.com Additionally, the use of green solvents and the development of efficient recycling methods for dye-containing materials will be important aspects of future research. For instance, studies on the enzymatic decolorization of this compound and other azo dyes point towards sustainable methods for treating wastewater from textile industries. researchgate.netnih.gov

Furthermore, research into the photocatalytic degradation of materials containing this compound derivatives could lead to self-cleaning surfaces or materials that can be easily broken down under specific light conditions, contributing to a circular economy model.

The table below outlines potential future research directions for the sustainable development of materials based on this compound derivatives.

| Research Direction | Objective | Potential Impact |

|---|---|---|

| Bio-based and Biodegradable Materials | Create environmentally friendly colored materials by incorporating dyes into biopolymers. rsc.orgacs.org | Reduced plastic pollution and reliance on fossil fuels. |

| Green Energy Applications | Develop highly efficient and stable dyes for dye-sensitized solar cells. acs.org | Advancement of renewable energy technologies. |

| Sustainable Synthesis and Processing | Utilize enzymatic reactions and green solvents for dye production and material fabrication. mdpi.com | Minimized environmental footprint of chemical manufacturing. |

| Circular Economy and Degradation | Design materials that can be easily recycled or degraded in a controlled manner. researchgate.net | Reduced waste and promotion of resource efficiency. |

Q & A

Q. What are the key experimental parameters influencing the decolorization efficiency of Sirius Rose BB using enzymatic systems?

The decolorization of this compound by the laccase-HBT system is influenced by pH, temperature, enzyme concentration, HBT concentration, dye concentration, and incubation time. For example, a Box–Behnken experimental design revealed that HBT concentration (0.5–10 mM) and enzyme concentration (0.5 U/mL) significantly affect efficiency, with optimal decolorization (99.5%) achieved at 10 mM HBT over 150 minutes . Methodologically, researchers should use response surface methodology (RSM) to model interactions between variables and validate results via ANOVA.

Q. How does the degradation mechanism of this compound differ from other azo dyes in enzymatic systems?

Unlike simpler azo dyes, this compound’s degradation involves a multi-step oxidative process mediated by laccase and HBT. The enzyme catalyzes HBT to generate reactive radicals that cleave the azo bond. Researchers should perform UV-Vis spectroscopy to track dye breakdown and HPLC-MS to identify intermediate metabolites. Comparative studies with dyes like Reactive Black 5 highlight this compound’s faster decolorization under optimized conditions .

Q. What spectroscopic methods are critical for validating the degradation of this compound?

UV-Vis spectrophotometry (400–600 nm) is essential for monitoring decolorization efficiency. Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC) are recommended to confirm structural changes and quantify residual dye concentrations .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize experimental design for this compound degradation studies?

RSM, particularly the Box–Behnken design, enables efficient exploration of multifactorial interactions. For example, a 6-factor design (pH, temperature, enzyme/HBT/dye concentrations, time) can generate predictive models (e.g., quadratic equations) to identify optimal conditions. Researchers must validate these models via confirmatory experiments and assess statistical significance using p-values and F-tests .

Q. What are the primary sources of data contradiction in enzymatic degradation studies of this compound, and how can they be resolved?

Contradictions often arise from variations in enzyme purity, dye batch heterogeneity, or unaccounted environmental factors (e.g., light exposure). To mitigate this, standardize enzyme activity assays (e.g., using ABTS as a substrate) and employ control experiments with reference dyes. Cross-validation via triplicate trials and meta-analysis of prior studies (e.g., Claus et al., 2002; Murugesan et al., 2007) is critical .

Q. How do enzyme-mediator systems like laccase-HBT address scalability challenges in this compound degradation?

While lab-scale studies show high efficiency (e.g., 99.5% decolorization), scalability requires addressing mediator toxicity and cost. Researchers should test alternative mediators (e.g., syringaldehyde) and immobilized enzyme systems to enhance reusability. Lifecycle assessments (LCAs) and techno-economic analyses are recommended to evaluate industrial feasibility .

Methodological Frameworks

What frameworks (e.g., FINER, PICO) are suitable for formulating research questions on this compound?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions align with practical and scientific goals. For example:

- Feasible: Can decolorization efficiency be measured within 24 hours?

- Novel: Does HBT concentration beyond 10 mM improve kinetics? The PICO framework (Population, Intervention, Comparison, Outcome) is less applicable here but can adapt to dye concentration ("Population") and mediator type ("Intervention") .

Q. How should researchers structure a literature review to identify gaps in this compound studies?

- Step 1 : Use databases (e.g., Scopus, Web of Science) with keywords: "this compound," "azo dye degradation," "laccase-HBT."

- Step 2 : Map trends (e.g., decolorization efficiency vs. mediator type) using tools like VOSviewer.

- Step 3 : Identify gaps (e.g., limited studies on metabolite toxicity) and justify new experiments via systematic review matrices .

Data Presentation Guidelines

Table 1 : Key Experimental Parameters for this compound Decolorization

| Parameter | Optimal Range | Impact on Efficiency |

|---|---|---|

| HBT Concentration | 5–10 mM | Directly proportional |

| pH | 3.0–5.0 | Non-linear correlation |

| Temperature | 30–50°C | Inverse above 50°C |

| Source: Benzina & Fr (2023) |

Table 2 : Comparison of Decolorization Efficiency Across Studies

| Study | Dye | Efficiency (%) | Time (min) |

|---|---|---|---|

| Benzina & Fr | This compound | 99.5 | 150 |

| Murugesan et al. | Reactive Black 5 | 85.0 | 240 |

| Source: Adapted from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.